

Application Note: A Validated HPLC Method for the Quantification of Δ^2 -Cefadroxil

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Compound of Interest

Compound Name: *delta2-Cefadroxil*

Cat. No.: *B601266*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Δ^2 -Cefadroxil, a potential isomer and degradation product of the cephalosporin antibiotic Cefadroxil. The method is suitable for the analysis of bulk drug substances and for monitoring stability.

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections.^{[1][2]} Like other β -lactam antibiotics, its stability can be a critical attribute, with the potential for degradation into various related substances. One such potential impurity is the Δ^2 -isomer of Cefadroxil (delta-2-Cefadroxil), a positional isomer where the double bond in the dihydrothiazine ring is shifted. The quantification of such impurities is crucial for ensuring the safety and efficacy of the drug product.^[3] This application note presents a validated HPLC method for the separation and quantification of Δ^2 -Cefadroxil from its parent compound, Cefadroxil.

Experimental Protocols

2.1. Materials and Reagents

- Cefadroxil Reference Standard (USP or EP)
- Δ^2 -Cefadroxil Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium dihydrogen phosphate (KH_2PO_4) (Analytical Grade)
- Orthophosphoric acid (Analytical Grade)
- Water (HPLC Grade)

2.2. Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
- A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is a common choice for cephalosporin analysis.[\[4\]](#)[\[5\]](#)
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

2.3. Preparation of Solutions

- Mobile Phase: A mixture of phosphate buffer and an organic solvent is typically used.[\[1\]](#)[\[4\]](#)[\[5\]](#)
Prepare a 0.05 M potassium dihydrogen phosphate buffer and adjust the pH to 5.5 with dilute orthophosphoric acid. The mobile phase will consist of this buffer and acetonitrile in a ratio of 96:4 (v/v).[\[6\]](#) Filter and degas the mobile phase before use.

- Standard Stock Solution (Cefadroxil): Accurately weigh about 25 mg of Cefadroxil reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
- Standard Stock Solution (Δ^2 -Cefadroxil): Accurately weigh about 25 mg of Δ^2 -Cefadroxil reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for linearity and other validation parameters.

2.4. Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	0.05 M KH ₂ PO ₄ Buffer (pH 5.5) : Acetonitrile (96:4, v/v)[6]
Flow Rate	1.0 mL/min[1][4]
Injection Volume	20 µL
Detection Wavelength	230 nm[5][6]
Column Temperature	Ambient
Run Time	Approximately 15 minutes

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[7]

3.1. System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution containing both Cefadroxil and Δ^2 -Cefadroxil. The acceptance criteria are listed in the table

below.

3.2. Specificity

The specificity of the method was determined by assessing the resolution between the peaks of Cefadroxil and Δ^2 -Cefadroxil. The peaks should be well-resolved with a resolution factor of not less than 2.0.

3.3. Linearity

Linearity was established by analyzing a series of at least five concentrations of Δ^2 -Cefadroxil over the range of 0.5 $\mu\text{g/mL}$ to 10 $\mu\text{g/mL}$. The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r^2) was determined.

3.4. Accuracy

The accuracy of the method was determined by recovery studies. A known amount of Δ^2 -Cefadroxil was spiked into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

3.5. Precision

- **Repeatability (Intra-day precision):** The precision of the method was determined by injecting six replicate samples of the same concentration of Δ^2 -Cefadroxil on the same day.
- **Intermediate Precision (Inter-day precision):** The intermediate precision was assessed by analyzing the same sample on two different days by different analysts.

The relative standard deviation (%RSD) was calculated for the peak areas.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

$$\text{LOD} = 3.3 * (\sigma / S) \quad \text{LOQ} = 10 * (\sigma / S)$$

Where:

- σ = the standard deviation of the y-intercepts of regression lines
- S = the slope of the calibration curve

Data Presentation

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (Asymmetry)	≤ 2.0	1.1
Theoretical Plates	≥ 2000	4500
% RSD of Peak Area	$\leq 2.0\%$	0.8%
Resolution (between Cefadroxil and Δ^2 -Cefadroxil)	≥ 2.0	2.5

Table 2: Linearity Data for Δ^2 -Cefadroxil

Concentration ($\mu\text{g/mL}$)	Peak Area (arbitrary units)
0.5	12,540
1.0	25,110
2.5	62,800
5.0	125,500
10.0	251,200
Correlation Coefficient (r^2)	≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
80%	4.0	3.98	99.5%
100%	5.0	5.03	100.6%
120%	6.0	5.95	99.2%
Average Recovery	99.77%		

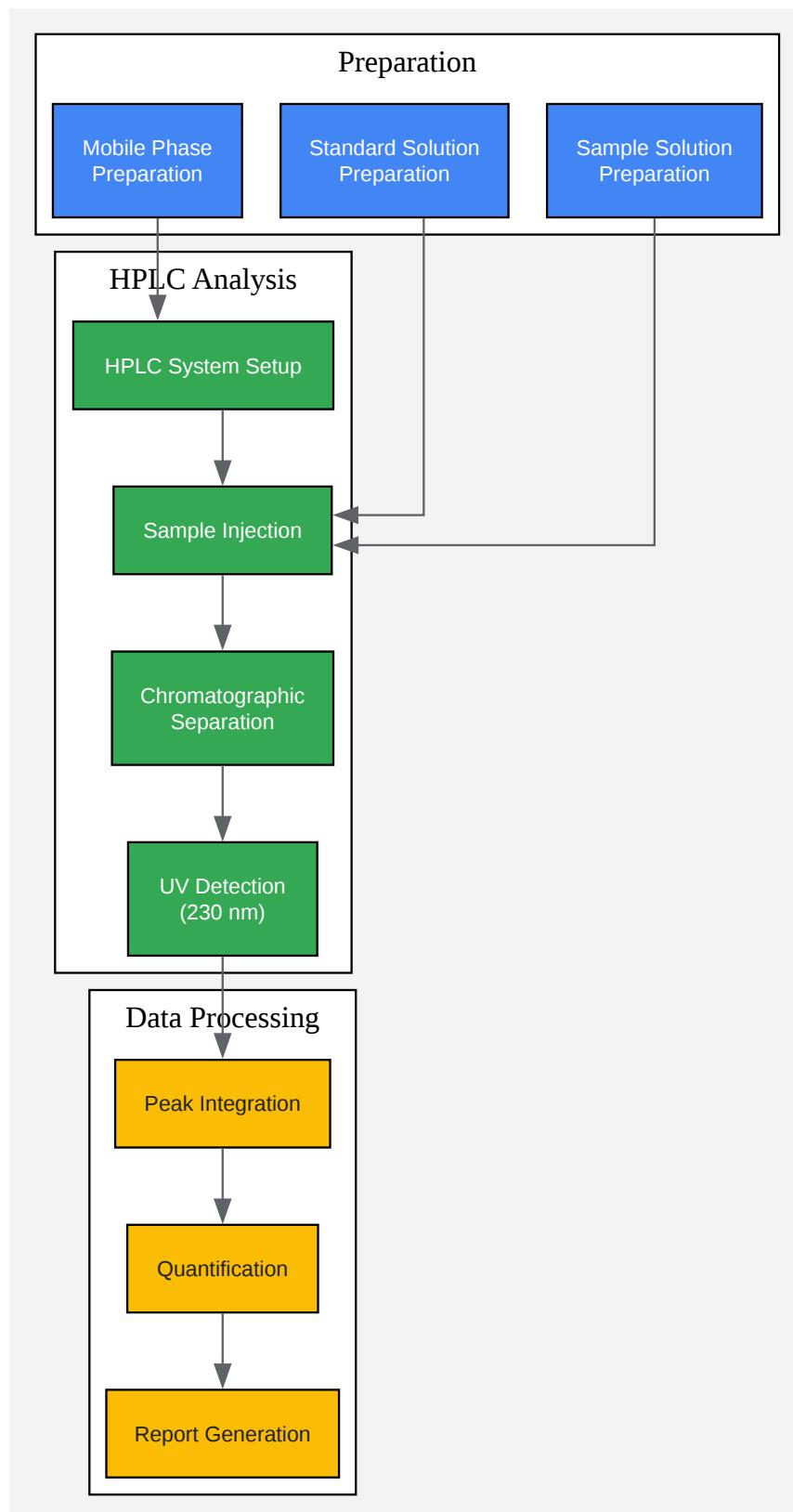
Table 4: Precision Data

Precision	% RSD
Repeatability (Intra-day)	0.95%
Intermediate Precision (Inter-day)	1.35%

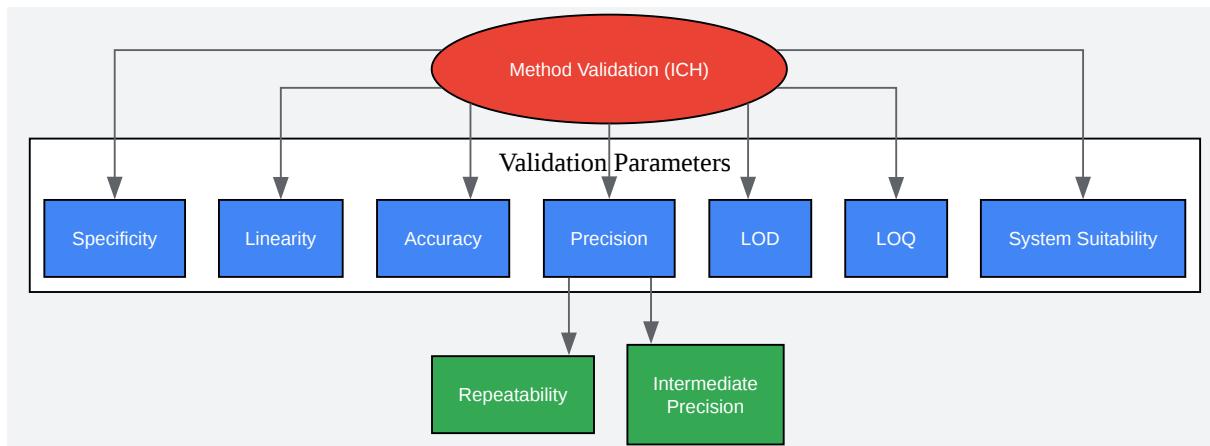
Table 5: LOD and LOQ

Parameter	Result
LOD	0.15 $\mu\text{g/mL}$
LOQ	0.5 $\mu\text{g/mL}$

Visualizations

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Caption: Experimental workflow for HPLC quantification of Δ^2 -Cefadroxil.



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Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The developed RP-HPLC method is simple, specific, accurate, and precise for the quantification of Δ^2 -Cefadroxil. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis and stability studies of Cefadroxil. The chromatographic conditions ensure adequate separation of Δ^2 -Cefadroxil from the main Cefadroxil peak, allowing for reliable quantification.

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